![molecular formula C18H20O B3025107 3-(2,3-Dimethylphenyl)-3'-methylpropiophenone CAS No. 898768-98-4](/img/structure/B3025107.png)
3-(2,3-Dimethylphenyl)-3'-methylpropiophenone
Overview
Description
“2,3-Dimethylphenyl” and “3,4-Dimethylphenyl” are types of aromatic compounds containing a phenyl group with two methyl substituents at the 2nd and 3rd or 3rd and 4th positions respectively .
Synthesis Analysis
A method for the synthesis of a compound with a “2,3-Dimethylphenyl” group involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Molecular Structure Analysis
The molecular structure of “2,3-Dimethylphenyl” compounds can be analyzed using various techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR .Chemical Reactions Analysis
“2,3-Dimethylphenyl” compounds can react with various reagents. For example, they can react with urea or potassium thiocyanate to form dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H) pyrimidinediones and their 2-thio analogues .Physical And Chemical Properties Analysis
“2,3-Dimethylphenyl” compounds are generally insoluble in water and are stable in water, DMSO, 95% ethanol, or acetone for 24 hours under normal lab conditions .Scientific Research Applications
Catalytic Reactions
3-(2,3-Dimethylphenyl)-3'-methylpropiophenone has been involved in palladium-catalyzed reactions with aryl bromides, leading to multiple arylations through C-C and C-H bond cleavages. This process results in the formation of complex organic structures such as 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing its utility in synthetic organic chemistry for creating intricate molecular frameworks (Wakui et al., 2004).
Electrosynthesis
In electrochemical applications, the compound has been shown to undergo cathodic reduction in aprotic mediums, leading to the formation of 1,4-diphenyl-2,3-dimethyl-1,4-butanedione. This intermediate can further transform, showcasing the compound's role in electrosynthetic pathways for generating complex organic molecules (Barba et al., 1985).
Polymer Synthesis
It has also been implicated in the synthesis of flame retardants, such as Bisphenol-A bis(dimethylphenyl phosphate), highlighting its relevance in materials science, particularly in enhancing the flame-retardant properties of polymers. This application underscores the versatility of 3-(2,3-Dimethylphenyl)-3'-methylpropiophenone in contributing to the development of safer and more durable materials (Yang Jin-fei, 2009).
Environmental Chemistry
The compound's derivatives have been studied for their toxicity and biodegradability in environmental contexts, particularly concerning their effects on methanogenic conditions. Such studies are crucial for understanding the environmental impact of chemicals and their derivatives, contributing to the development of more sustainable chemical practices (O'Connor & Young, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-6-4-9-17(12-13)18(19)11-10-16-8-5-7-14(2)15(16)3/h4-9,12H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDXYSVHDLTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644612 | |
Record name | 3-(2,3-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-3'-methylpropiophenone | |
CAS RN |
898768-98-4 | |
Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.